N-Ethylphthalimide
Overview
Description
N-Ethylphthalimide is an organic compound with the molecular formula C10H9NO2. It is a derivative of phthalimide, where the nitrogen atom is bonded to an ethyl group. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
N-Ethylphthalimide is a derivative of phthalimide, which is an organic compound that belongs to the class of imides It’s known that phthalimides and their derivatives have been used in various biochemical studies .
Mode of Action
Phthalimides, including this compound, are known to undergo a variety of photochemical reactions . These reactions can be utilized in the synthesis of heterocyclic compounds .
Biochemical Pathways
It’s known that phthalimide derivatives, including this compound, have been synthesized and tested for in vitro antioxidant activity . This suggests that these compounds may interact with biochemical pathways related to oxidative stress and free radical scavenging.
Result of Action
Some this compound esters have shown good antioxidant activity in in vitro studies . This suggests that these compounds may have potential therapeutic effects related to the mitigation of oxidative stress.
Action Environment
It’s known that the properties of organic π-conjugated materials, such as this compound, can be influenced by factors such as the size of the building blocks and the character of the alkyl chains .
Biochemical Analysis
Biochemical Properties
It is known that phthalimides, including N-Ethylphthalimide, serve as starting materials and intermediates for the synthesis of many types of alkaloids and pharmacophores . They have also provided the classical means for direct introduction of the masked amino functions as well as for N-protection of amino acids, amino sugars, and simple amino alcohols .
Cellular Effects
Some phthalimide derivatives have shown antiproliferative activity against cancer cells
Molecular Mechanism
It is known that phthalimides can undergo various photochemical reactions, which can be put to good use in the synthesis of heterocyclic compounds
Temporal Effects in Laboratory Settings
It is known that the standard molar enthalpies of formation for crystalline phthalimides, including this compound, were derived from the standard molar enthalpies of combustion, in oxygen, at the temperature 298.15 K, measured by static bomb-combustion calorimetry .
Metabolic Pathways
It is known that phthalimides are an important part of the chemical structures of many natural and synthetic products with a large number and variety of applications and a wide range of properties, from medical to toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylphthalimide can be synthesized through the alkylation of phthalimide with ethyl halides in the presence of a base. A common method involves the use of cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures (20-70°C) . Microwave irradiation can also be employed to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of phthalic anhydride with ethylamine. This process is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Ethylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium hydroxide.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: N-Ethylphthalamine.
Substitution: Various N-substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
N-Ethylphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a protecting group for amines.
Biology: this compound derivatives have been studied for their potential antioxidant properties .
Medicine: It is explored for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Phthalimide: The parent compound, lacking the ethyl group.
N-Methylphthalimide: Similar structure but with a methyl group instead of an ethyl group.
N-Propylphthalimide: Contains a propyl group instead of an ethyl group.
Uniqueness: N-Ethylphthalimide is unique due to its specific reactivity and solubility properties conferred by the ethyl group. This makes it more versatile in certain chemical reactions compared to its methyl and propyl counterparts.
Properties
IUPAC Name |
2-ethylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSOQSUCWVBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052134 | |
Record name | N-Ethylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5022-29-7 | |
Record name | 2-Ethyl-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5022-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PU4A53CO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about N-Ethylphthalimide and its derivatives can be obtained from the research?
A1: The research primarily focuses on this compound as a functional group within larger molecules, specifically a 1,3-dialkylbenzimidazolium salt and two N-heterocyclic carbene (NHC)-palladium complexes []. While the papers don't delve into the independent characterization of this compound, they provide detailed structural insights into these derivatives.
- Crystal Structure: Single-crystal X-ray diffraction studies were conducted to determine the crystal structures of the salt and the two palladium complexes []. This data helps visualize the three-dimensional arrangement of atoms, bond lengths, and bond angles within the molecules.
- Theoretical Calculations: Density Functional Theory (DFT) calculations at the HSEh1PBE/SDD level of theory were performed to further understand the structural parameters and electronic properties of the compounds []. These calculations complement the experimental data and provide insights into molecular orbitals and energy levels.
- Hirshfeld Surface Analysis: This analysis, coupled with two-dimensional fingerprint plots, was employed to study the noncovalent interactions within the compounds, shedding light on how different parts of the molecules interact with each other [].
Q2: How does computational chemistry contribute to understanding these this compound-containing compounds?
A2: Computational chemistry plays a crucial role in understanding the properties and behavior of the investigated compounds.
- DFT Calculations: The use of DFT calculations at the HSEh1PBE/SDD level of theory allows for the determination of molecular geometries, electronic structures, and energies []. This information is crucial for understanding the stability and reactivity of the compounds.
- Frontier Molecular Orbitals (HOMO-LUMO): DFT calculations also enable the determination of the HOMO-LUMO energy gap []. A large HOMO-LUMO gap suggests high kinetic stability and resistance to electron transfer, providing insights into the compound's potential reactivity and stability.
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